![molecular formula C27H25ClN8O2 B2804475 4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902964-31-2](/img/no-structure.png)
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H25ClN8O2 and its molecular weight is 529. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Routes and Crystal Structure Analysis
A derivative of quinazolinones, closely related to the specified compound, demonstrated antitumor, antibacterial, anti-inflammatory, and antimicrobial effects. This was synthesized from diabetic jujube through substitution and cyclization steps, with its structure confirmed by various spectroscopic methods and X-ray diffraction. The study also employed density functional theory (DFT) for structural analysis and molecular docking simulations to explore binding interactions with the SHP2 binding sites (Ren et al., 2021).
Molecular Structure and Inhibitory Activity
Another closely related compound, "4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one," was synthesized and characterized to explore its inhibitory activity against SHP2 protein, showcasing better activity than the reference compound SHP244. The study involved spectroscopy, X-ray crystallography, DFT calculations, and molecular docking to understand the interactions and potential biological activity (Wu et al., 2022).
Anticancer and Antimicrobial Applications
Anticancer Potential
Research on derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles, which are structurally related to the queried compound, indicated selective anticancer activity, particularly against ovarian and lung cancer cell lines. These compounds were shown to be less toxic than doxorubicin towards non-tumor cells, suggesting a promising scaffold for future anticancer drug development (Pokhodylo et al., 2020).
Antimicrobial Activity
Synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, related to the compound of interest, showed significant antibacterial activity against various bacterial strains. This study highlights the potential of these heterocyclic compounds in developing new antimicrobial agents (Singh et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chlorobenzyl chloride with 1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one to form 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one. This intermediate is then reacted with 2-azido-3-methylquinazolin-4(3H)-one to form the final product through a triazole ring formation reaction.", "Starting Materials": [ "2-chlorobenzyl chloride", "1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one", "2-azido-3-methylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one in the presence of a base such as potassium carbonate and a solvent such as DMF to form 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one.", "Step 2: 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one is then reacted with 2-azido-3-methylquinazolin-4(3H)-one in the presence of a copper catalyst and a solvent such as DMF to form the final product through a triazole ring formation reaction." ] } | |
CAS-Nummer |
902964-31-2 |
Produktname |
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molekularformel |
C27H25ClN8O2 |
Molekulargewicht |
529 |
IUPAC-Name |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C27H25ClN8O2/c28-21-8-3-1-6-19(21)18-35-25(38)20-7-2-4-9-22(20)36-23(31-32-27(35)36)10-11-24(37)33-14-16-34(17-15-33)26-29-12-5-13-30-26/h1-9,12-13H,10-11,14-18H2 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



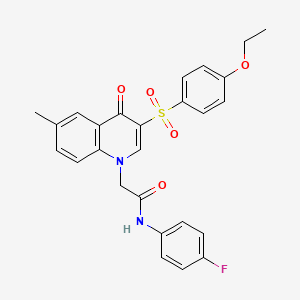
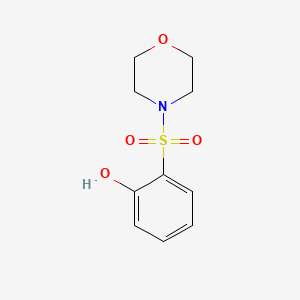
![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2804398.png)
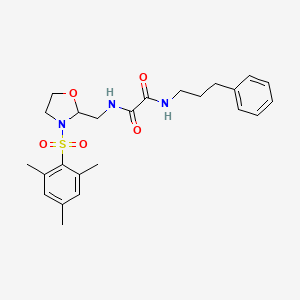
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)
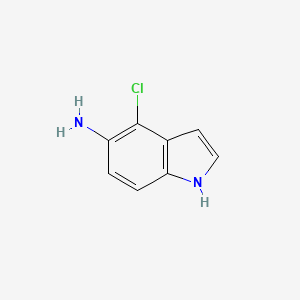

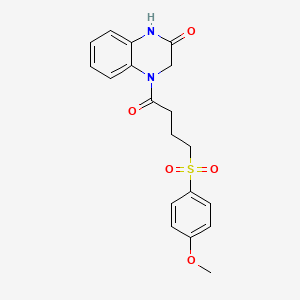


![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide](/img/structure/B2804412.png)
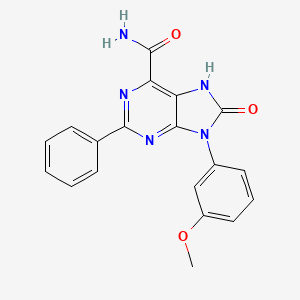
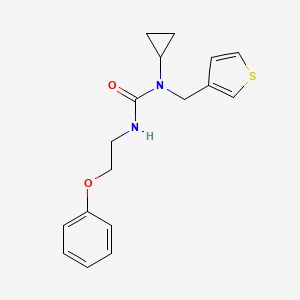
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)